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Compound of Interest

Compound Name: SR 146131

Cat. No.: B1682613

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of SR 146131, a potent
and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor. Understanding the
selectivity of a compound is paramount in drug development to anticipate potential off-target
effects and to ensure therapeutic efficacy is mediated through the intended biological target.
This document summarizes the available quantitative data, outlines detailed experimental
protocols for assessing receptor binding and functional activity, and visualizes key signaling
pathways and experimental workflows.

Quantitative Data Summary: Receptor Binding and
Functional Activity

The following tables summarize the in vitro binding affinity and functional potency of SR
146131 for the human CCK1 and CCK2 receptors.

Table 1: Competitive Binding Affinity of SR 146131
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. . Selectivity
Receptor Radioligand Cell Line IC50 (nM)
(fold) vs. CCK2
Human CCK1 [12°1]-BH-CCK-8S  3T3-hCCK1 0.56 £ 0.10 ~289
Radiolabeled
Human CCK2 cCK CHO-hCCK2 162 = 27 -

Data compiled from Bignon E, et al. (1999).[1]

Table 2: Functional Agonist Potency of SR 146131 at the Human CCK1 Receptor

Functional Assay Cell Line EC50 (nM)

Intracellular Calcium Release 3T3-hCCK1 1.38 £ 0.06

Inositol Monophosphate
_ 3T3-hCCK1 18+4
Formation

Data compiled from Bignon E, et al. (1999).[1]

Note on Cross-Reactivity Data: Publicly available data on the cross-reactivity of SR 146131
against a broader panel of receptors (e.g., adrenergic, dopaminergic, serotonergic,
histaminergic, and muscarinic receptors) is limited. The primary characterization of this
compound has focused on its high selectivity for the CCK1 receptor over the closely related
CCK2 receptor.[1] High concentrations (>1 uM) of SR 146131 have been shown to have
minimal to no functional effect on CCK2 receptors.[1] For a comprehensive assessment of off-
target liabilities, screening against a wider array of receptors is a critical step in the drug
development process.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding
and functional activity of compounds like SR 146131.

Radioligand Competitive Binding Assay
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This assay determines the affinity of a test compound for a receptor by measuring its ability to
compete with a radiolabeled ligand known to bind to the receptor.

1. Materials:

Cell Membranes: Membranes prepared from cell lines expressing the target receptor (e.qg.,
3T3 cells expressing human CCK1).

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [*2°1]-Bolton
Hunter-sulfated cholecystokinin octapeptide, [12°1]-BH-CCK-8S).

Test Compound: SR 146131, serially diluted.
Assay Buffer: e.g., 50 mM Tris-HCI, pH 7.4, containing 5 mM MgClz, and 0.1% BSA.
Wash Buffer: Cold assay buffer.

Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine to reduce non-
specific binding.

Scintillation Fluid and Counter.
. Procedure:

Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed
concentration (typically at or below its Kd), and varying concentrations of the test compound
(SR 146131).

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to
reach binding equilibrium (e.g., 60-120 minutes).

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of
each well through the glass fiber filters using a cell harvester. This separates the membrane-
bound radioligand from the unbound radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining
unbound radioligand.
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o Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and
measure the radioactivity using a scintillation counter.

o Data Analysis: Plot the percentage of specific binding against the logarithm of the test
compound concentration. Fit the data using a sigmoidal dose-response curve to determine
the IC50 value (the concentration of the test compound that inhibits 50% of the specific
binding of the radioligand). The Ki (inhibition constant) can then be calculated using the
Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a test compound to act as an agonist and
stimulate an increase in intracellular calcium concentration, a common downstream effect of
Gq-coupled receptor activation.

1. Materials:

o Cell Line: A cell line expressing the target receptor (e.g., 3T3-hCCK1) that is capable of
signaling through the Gq pathway.

o Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

o Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
e Test Compound: SR 146131, serially diluted.

o Fluorescence Plate Reader: Equipped with injectors.

2. Procedure:

o Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to
adhere overnight.

e Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive
fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

e Washing: Gently wash the cells with assay buffer to remove excess dye.
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o Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and
measure the baseline fluorescence for a short period.

o Compound Addition: Add varying concentrations of the test compound (SR 146131) to the
wells.

» Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity
over time. An increase in fluorescence indicates a rise in intracellular calcium.

o Data Analysis: The peak fluorescence response is plotted against the logarithm of the test
compound concentration. A sigmoidal dose-response curve is fitted to the data to determine
the EC50 value (the concentration of the agonist that produces 50% of the maximal
response).

Visualizations: Signaling Pathways and
Experimental Workflows

The following diagrams illustrate the CCK1 receptor signaling pathway and the workflows for
the described experimental protocols.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1682613?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Cell Membrane

Hydrolyzes

Prepare Reagents:
- Cell Membranes (with CCK1R)
- Radioligand ([*2°I]-BH-CCK-8S)
- Test Compound (SR 146131)

'

Incubate Reagents
(Allow for competitive binding)

Rapid Filtration
(Separate bound from free radioligand)

Wash Filters
(Remove non-specific binding)

Measure Radioactivity
(Scintillation Counting)

Data Analysis
(Determine IC50/Ki)

Plate Cells
(Expressing CCK1R)

'

Load Cells with
Calcium-Sensitive Dye

'

Measure Baseline
Fluorescence

Add Test Compound (SR 146131)

Monitor Fluorescence Change
(Real-time measurement of [Ca2*]i)

Data Analysis
(Determine EC50)

© 2025 BenchChem. All rights reserved.

6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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